Linoleamide is a natural product found in Averrhoa bilimbi and Euglena gracilis with data available.
Linoleamide
CAS No.: 3999-01-7
Cat. No.: VC21224625
Molecular Formula: C18H33NO
Molecular Weight: 279.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3999-01-7 |
|---|---|
| Molecular Formula | C18H33NO |
| Molecular Weight | 279.5 g/mol |
| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienamide |
| Standard InChI | InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9- |
| Standard InChI Key | SFIHQZFZMWZOJV-HZJYTTRNSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\CCCCCCCC(=O)N |
| SMILES | CCCCCC=CCC=CCCCCCCCC(=O)N |
| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Linoleamide is also known by several synonyms in scientific literature, including linoleoyl ethanolamide, linoleamide MEA, linoleylethanolamide, and linoleyl ethanolamide . It is structurally related to other bioactive fatty acid amides such as anandamide and oleamide, which together constitute an important class of lipid signaling molecules.
Physical and Chemical Properties
The physical properties of linoleamide are consistent with its lipid nature, exhibiting high lipophilicity that enables it to cross cellular membranes, including the blood-brain barrier . This characteristic is crucial for its central nervous system effects. Commercial preparations of linoleamide typically have a purity exceeding 98%, making it suitable for research applications .
Table 1: Chemical Properties of Linoleamide
Biological Functions
Sleep Regulation
One of the most well-documented functions of linoleamide is its ability to induce sleep. Research has demonstrated sleep-inducing properties in various species including cats, rats, and humans . This suggests a conserved role in sleep regulation across mammals. The mechanisms through which linoleamide promotes sleep involve its action on neural systems regulating sleep-wake cycles, though the specific receptors and pathways remain under investigation .
Unlike some other sleep-inducing compounds, linoleamide is an endogenous substance, suggesting it may play a natural role in sleep homeostasis . This property has generated interest in its potential therapeutic applications for sleep disorders, though clinical studies remain limited.
Calcium Signaling Modulation
Studies have revealed that linoleamide significantly affects calcium homeostasis in cells. In Madin Darby canine kidney (MDCK) tubular cells, linoleamide induces increases in cytosolic free Ca2+ concentrations ([Ca2+]i) in a concentration-dependent manner . This effect occurs at concentrations between 10-500 μM, with an EC50 of 20 μM .
The calcium signal response to linoleamide comprises a slow rise followed by a persistent phase, resulting from both internal Ca2+ release and external Ca2+ influx . This dual mechanism is evidenced by the partial inhibition of the response when external Ca2+ is removed from the medium.
Cardiovascular Effects
Research indicates that linoleamide inhibits cholesterol-induced atherosclerosis in vivo, suggesting potential cardiovascular protective effects . This property could be valuable for developing strategies to prevent or treat cardiovascular diseases associated with atherosclerosis. The mechanism behind this anti-atherosclerotic effect requires further investigation but may involve modulation of inflammatory processes or lipid metabolism.
Molecular Mechanisms
Endoplasmic Reticulum Calcium Release
The mechanism of linoleamide-induced calcium signaling has been elucidated through detailed cellular studies. In Ca2+-free medium, depletion of the endoplasmic reticulum Ca2+ store with thapsigargin (1 μM) abolished linoleamide-induced internal Ca2+ release . Conversely, pretreatment with linoleamide prevented thapsigargin from releasing internal Ca2+ . These findings demonstrate that the internal source of linoleamide-induced [Ca2+]i increase is specifically located in the endoplasmic reticulum.
IP3-Independent Signaling
A particularly interesting aspect of linoleamide's mechanism is its independence from the classical inositol-1,4,5-trisphosphate (IP3) pathway. When phospholipase C was inhibited by U73122 (1 μM), thereby blocking IP3 formation, linoleamide still induced an increase in [Ca2+]i, although the shape of the calcium response was altered . This finding suggests that linoleamide employs novel mechanisms for calcium mobilization distinct from conventional IP3-dependent pathways.
Table 2: Pharmacological Properties of Linoleamide
Comparative Pharmacology
Comparison with Related Fatty Acid Amides
Linoleamide shares structural similarities with other bioactive fatty acid amides, but exhibits distinct pharmacological properties. While anandamide strongly binds to and activates cannabinoid receptors, linoleamide demonstrates much weaker affinity for these receptors . Similarly, while oleamide is known primarily for its sleep-inducing properties through direct mechanisms, linoleamide appears to have a more complex profile involving both sleep regulation and calcium signaling modulation.
Table 3: Comparison of Linoleamide with Related Fatty Acid Amides
| Property | Linoleamide | Anandamide | Oleamide |
|---|---|---|---|
| Primary Function | Sleep induction, Ca2+ signaling | Endocannabinoid signaling | Sleep regulation |
| Receptor Affinity | Weak CB1/CB2 binding | Strong CB1/CB2 binding | No direct CB binding |
| Calcium Signaling | Increases [Ca2+]i (EC50 = 20 μM) | Complex effects | Similar effects |
| Blood-Brain Barrier Permeability | Yes | Limited | Yes |
| Atherosclerosis Effect | Inhibits cholesterol-induced atherosclerosis | Anti-inflammatory properties | Not well characterized |
Structure-Activity Relationships
The specific structural features of linoleamide contribute to its unique pharmacological profile. The presence of the linoleic acid moiety with its characteristic unsaturation pattern likely influences its interaction with biological targets, distinguishing it from saturated fatty acid ethanolamides. The ethanolamide group serves as an important functional group for receptor recognition and enzyme interaction, particularly with fatty acid amide hydrolase.
Current Research Status and Future Directions
Current Research Limitations
Despite the promising findings on linoleamide's biological activities, several limitations exist in the current research landscape. Studies have primarily focused on its effects on calcium signaling and sleep induction, with limited exploration of its broader physiological roles. Additionally, the exact receptors and molecular targets through which linoleamide exerts its sleep-inducing effects remain incompletely characterized.
Future Research Directions
Future research on linoleamide should address several key areas:
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Detailed characterization of its neurophysiological effects and the specific brain regions involved in its sleep-inducing properties
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Exploration of its potential interactions with sleep-regulating neurotransmitter systems
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Investigation of its endogenous production, regulation, and metabolism in various physiological and pathological states
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Development of more selective and potent analogs with enhanced therapeutic potential
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Clinical studies to evaluate its efficacy and safety in sleep disorders and other potential therapeutic applications
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